YMR26 protein - 136250-18-5

YMR26 protein

Catalog Number: EVT-1518689
CAS Number: 136250-18-5
Molecular Formula: C7H8OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of YMR26 protein can be achieved through various methods, including:

  • In Vitro Translation Systems: Eukaryotic cell-free expression systems, such as reticulocyte lysate or wheat germ extracts, can be utilized to synthesize YMR26 protein. These systems allow for the incorporation of mRNA directly into the translation machinery, facilitating high yields of protein synthesis without the complications of cellular environments .
  • Cell-Based Expression Systems: Utilizing Saccharomyces cerevisiae or other eukaryotic cells provides an alternative method for synthesizing YMR26 protein. This method involves transforming yeast cells with plasmids that encode the YMR26 gene, followed by induction of protein expression under controlled conditions .
  • Mass Spectrometry Techniques: Mass spectrometry can be employed to analyze newly synthesized YMR26 protein. By utilizing stable isotope labeling and specific isolation techniques, researchers can monitor changes in protein synthesis and identify post-translational modifications .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving YMR26 protein primarily pertain to its role in the translation process. The protein participates in several key reactions:

  • Peptide Bond Formation: During translation, YMR26 facilitates the binding of amino acids to form peptide bonds, a critical step in polypeptide chain elongation.
  • Ribosome Assembly: YMR26 is involved in the assembly of ribosomal subunits, which is essential for proper ribosomal function and efficiency in protein synthesis.

These reactions are influenced by various factors including the availability of amino acids, ribosomal RNA structure, and interaction with translation factors.

Mechanism of Action

Process and Data

The mechanism of action for YMR26 involves several steps:

  1. Initiation: The YMR26 protein aids in the formation of the initiation complex on messenger RNA.
  2. Elongation: As ribosomes traverse along messenger RNA, YMR26 stabilizes the structure and ensures proper alignment of transfer RNA molecules.
  3. Termination: Upon reaching a stop codon, YMR26 plays a role in disassembling the ribosomal complex to release the newly synthesized polypeptide.

Data supporting these processes can be derived from studies that utilize ribosome profiling techniques to observe translation dynamics in real-time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YMR26 protein possesses several notable physical and chemical properties:

  • Molecular Weight: The estimated molecular weight of YMR26 is approximately 20 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within a range that allows for optimal interaction with other ribosomal components.
  • Stability: The stability of YMR26 under various temperature and pH conditions has been characterized, indicating resilience against denaturation during typical cellular processes.
Applications

Scientific Uses

YMR26 protein has significant applications in various scientific fields:

  • Biotechnology: It serves as a model for studying eukaryotic translation mechanisms, providing insights into how proteins are synthesized at a cellular level.
  • Genetic Engineering: Understanding YMR26’s function can aid in developing yeast strains with enhanced protein production capabilities for industrial applications.
  • Disease Research: Investigating alterations in YMR26 expression may reveal insights into diseases associated with protein synthesis dysregulation, such as certain cancers or genetic disorders.
Introduction to YMR26 Protein

Definition and Biological Significance of YMR26 in Saccharomyces cerevisiae

YMR26 (systematic name YGR076C) is a nuclear-encoded mitochondrial ribosomal protein (MRP) specific to the large subunit (39S) of the mitochondrial ribosome (mitoribosome) in the model eukaryote Saccharomyces cerevisiae (baker’s yeast). This 157-amino acid protein has a molecular weight of 18.5 kDa and an isoelectric point of 10.69, reflecting its highly basic nature—a characteristic shared among ribosomal proteins that facilitates RNA binding [1] [3]. YMR26 is encoded by a single-copy nuclear gene located on either chromosome VII or XV and is post-translationally imported into mitochondria after cytosolic synthesis [1] [2].

Functionally, YMR26 (also designated MRPL25 or mL59) is indispensable for mitochondrial translation. Gene disruption experiments, where a 2.9 kb LEU2 fragment was inserted into the coding sequence, resulted in a respiratory-deficient (PET⁻) phenotype. This confirmed that YMR26 is essential for the synthesis of mitochondrial-encoded proteins, particularly those comprising oxidative phosphorylation complexes [1] [3]. The protein exhibits no significant sequence homology to bacterial, cytosolic, or even other mitochondrial ribosomal proteins, suggesting a specialized, evolutionarily derived role in yeast mitochondrial biology [2]. Its median cellular abundance is ~2,403 molecules per cell, underscoring its quantitative importance [3].

  • Table 1: YMR26 Protein Characteristics
    PropertyValueMethod/Notes
    Systematic NameYGR076CSGD database
    AliasesYMR26, MRPL25, AFO1, YmL25, mL59 [3]
    Amino Acid Length157From cloned ORF [1]
    Molecular Weight18.5 kDaCalculated from sequence [1]
    Isoelectric Point (pI)10.69Computed [3]
    Chromosomal LocationVII or XVSingle-copy gene [1]
    Cellular Abundance2403 ± 1051 molecules/cellQuantified proteomics [3]
    Null PhenotypePET⁻ (respiratory deficient)Gene disruption [1] [2]

Historical Context of Mitochondrial Ribosomal Protein Research

The identification and characterization of YMR26 emerged during a transformative period in mitochondrial biology—the late 1980s to early 1990s—when researchers began systematically isolating nuclear genes governing mitochondrial translation. Prior to this, mitochondrial ribosomes were poorly defined, often assumed to be bacterial-like due to the endosymbiotic origin of mitochondria. However, pioneering work in S. cerevisiae revealed the surprising complexity and hybrid nature of mitoribosomes, composed of nuclear-encoded proteins and mitochondrially encoded rRNAs [1] [5].

YMR26 was first cloned in 1991 by Kang et al. using a functional genomics approach. Researchers purified the native protein from yeast mitochondria, determined its N-terminal amino acid sequence, and designed degenerate oligonucleotide probes to screen genomic libraries—a technically demanding pre-genomic era strategy [1] [2]. This work established several foundational principles:

  • Nuclear Control: Despite mitochondria retaining their own genome, the vast majority (≥99%) of mitoribosomal proteins are nuclear-encoded and imported [5].
  • Divergent Evolution: Mitochondrial ribosomal proteins like YMR26 showed minimal sequence conservation with their bacterial counterparts, explaining functional specializations [2].
  • Essentiality: Targeted gene disruptions (e.g., ymr26Δ::LEU2) consistently produced PET⁻ phenotypes, proving MRPs were non-redundant for respiration [1].

This period saw parallel discoveries of related MRPs (e.g., YmL31, MRP7, MRP13), collectively revealing the S. cerevisiae mitoribosome as a complex, genetically encoded organellar machine [5].

  • Table 2: Key Milestones in Early Yeast MRP Research (1988–1994)
    YearGene/ProteinBreakthroughReference
    1988MRP13First nuclear gene for small mitoribosomal subunit clonedPartaledis & Mason (1988)
    1989YmL31Cloned via homology to bacterial L31; nuclear encodedGrohmann et al. (1989)
    1991YMR26/mL59Cloned via oligonucleotide probing; essential for translationKang et al. (1991) [1]
    1994MRP-L13Demonstrated dual function in ribosome assembly and stabilityCurrent Genetics (1994)

YMR26 as a Model for Nuclear-Encoded Mitochondrial Protein Studies

YMR26 has served as a paradigm for understanding broader principles governing nuclear-mitochondrial interplay:

  • Transcriptional Regulation: Northern blot analyses revealed YMR26 mRNA is ~530 nucleotides long and subject to catabolite repression. In respiratory-competent (ρ⁺) cells, glucose suppresses transcription >10-fold compared to galactose or non-fermentable carbon sources (glycerol/ethanol). Strikingly, this repression is abolished in ρ⁰ cells (lacking mitochondrial DNA), implicitating a retrograde signal from mitochondria to nucleus that modulates MRP expression [1] [2]. High-copy plasmids bearing YMR26 boost mRNA levels 10-fold, confirming transcriptional flexibility [2].

  • Evolutionary Divergence: The absence of sequence similarity between YMR26 and any prokaryotic/eukaryotic ribosomal protein in databases (NBRF) highlights the accelerated evolution of mitoribosomal proteins after endosymbiosis [2]. This divergence complicates homology-based identification but underscores lineage-specific adaptations in organellar translation.

  • Functional Genomics: YMR26 exemplifies how yeast genetics deciphers essential genes. While null mutants are inviable on respiratory substrates, hypomorphic alleles or conditional depletions permit studying downstream effects—like defective OXPHOS complex assembly due to failed synthesis of mtDNA-encoded subunits [3] [7].

  • Conservation & Uniqueness: Though human homologs remain unidentified, YMR26 belongs to a universal class of nucleus-derived mitoribosomal scaffold proteins. Related PPR (pentatricopeptide repeat) proteins in plants (e.g., DWEORG1 in Arabidopsis) also regulate mitochondrial translation and growth, affirming conserved principles despite sequence divergence [8].

  • Table 3: YMR26 Transcriptional Regulation by Carbon Source and Mitochondrial Status

    Strain TypeGlucose MediumGalactose MediumGlycerol/Ethanol MediumHigh-Copy Plasmid Effect
    ρ⁺ (WT)Strong repressionModerate expressionHigh expression10x ↑ mRNA [1] [2]
    ρ⁰ (no mtDNA)No repressionHigh expressionHigh expressionNot tested

Properties

CAS Number

136250-18-5

Product Name

YMR26 protein

Molecular Formula

C7H8OS

Synonyms

YMR26 protein

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